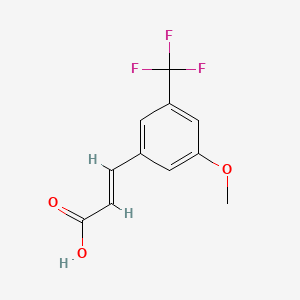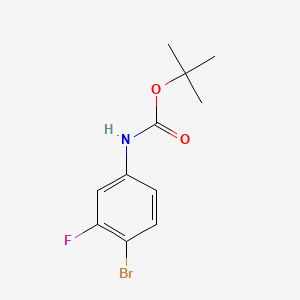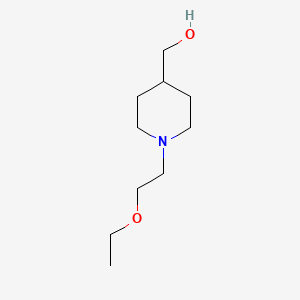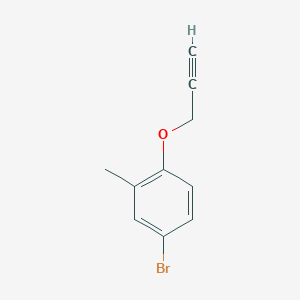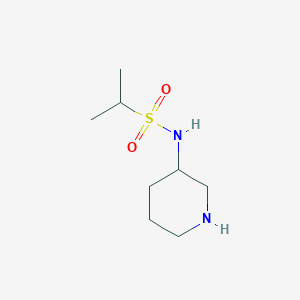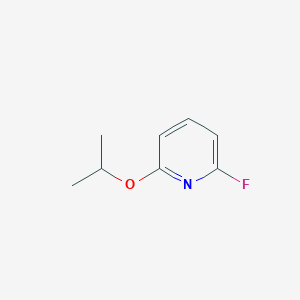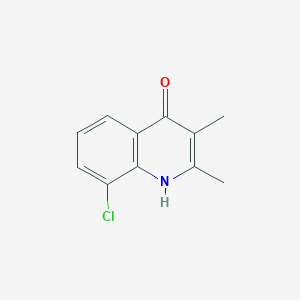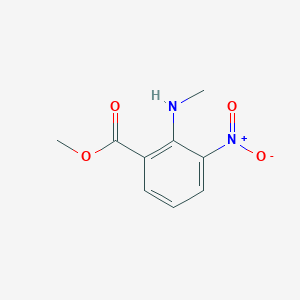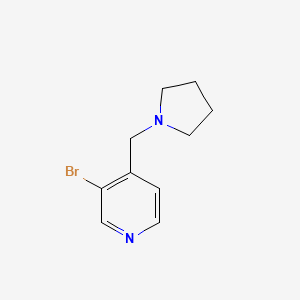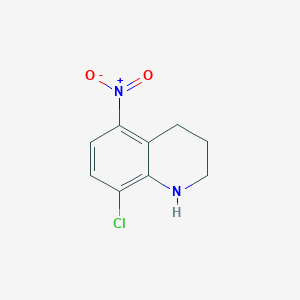
8-氯-5-硝基-1,2,3,4-四氢喹啉
描述
8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline is a synthetic organic compound with the molecular formula C9H9ClN2O2. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .
科学研究应用
8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes and pigments.
作用机制
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines, a class of compounds to which 8-chloro-5-nitro-1,2,3,4-tetrahydroquinoline belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that 1,2,3,4-tetrahydroisoquinolines interact with their targets to exert their biological effects
Biochemical Pathways
It is known that 1,2,3,4-tetrahydroisoquinolines can affect various biochemical pathways, leading to their diverse biological activities
Result of Action
It is known that 1,2,3,4-tetrahydroisoquinolines can exert diverse biological activities
生化分析
Biochemical Properties
8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions can lead to the modulation of enzyme activity, thereby influencing the cellular redox state. Additionally, 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline can bind to certain proteins, altering their conformation and function, which may impact various signaling pathways within the cell .
Cellular Effects
The effects of 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, it can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria. Furthermore, 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline can affect gene expression by modulating transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and immune responses .
Molecular Mechanism
At the molecular level, 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline exerts its effects through various mechanisms. One key mechanism is the inhibition of specific enzymes, such as topoisomerase and proteasome, which are crucial for DNA replication and protein degradation, respectively. By inhibiting these enzymes, 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline can disrupt cellular homeostasis and induce cell death. Additionally, this compound can bind to DNA and RNA, interfering with their normal functions and leading to alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline have been studied over various time periods. The stability of this compound is relatively high, allowing it to maintain its activity over extended periods. It can undergo degradation under certain conditions, such as exposure to light and high temperatures. Long-term studies have shown that 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, while exceeding this threshold can lead to adverse effects .
Metabolic Pathways
8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive metabolites. These metabolites can further interact with cellular macromolecules, potentially causing oxidative stress and cellular damage. Additionally, 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline typically involves the nitration of 8-chloro-1,2,3,4-tetrahydroquinoline. This can be achieved through the reaction of 8-chloro-1,2,3,4-tetrahydroquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions: 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Reduction: 8-Chloro-5-amino-1,2,3,4-tetrahydroquinoline.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
- 8-Chloro-1,2,3,4-tetrahydroquinoline
- 5-Nitro-1,2,3,4-tetrahydroquinoline
- 8-Bromo-5-nitro-1,2,3,4-tetrahydroquinoline
Comparison: 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline is unique due to the presence of both chloro and nitro substituents, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced antimicrobial or anticancer properties due to the synergistic effects of these functional groups .
属性
IUPAC Name |
8-chloro-5-nitro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-7-3-4-8(12(13)14)6-2-1-5-11-9(6)7/h3-4,11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGXPNHJORJDMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457274.png)
